molecular formula C21H20O9 B1669773 Daidzin CAS No. 552-66-9

Daidzin

Cat. No.: B1669773
CAS No.: 552-66-9
M. Wt: 416.4 g/mol
InChI Key: KYQZWONCHDNPDP-QNDFHXLGSA-N
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Description

Daidzin is a natural isoflavone glycoside found in leguminous plants such as soybeans, alfalfa, and Pueraria lobata. It is known for its various biological activities, including antioxidant, anti-inflammatory, antibacterial, antidiabetic, and anticancer properties. This compound is a phytoestrogen, meaning it has estrogen-like effects in the body[].

The main sources of daidzein in nature are:Kuanga plant (Pueraria lobata),Soybeans (Glycine max),Other legumes.

Synthetic Analysis

The chemical synthesis of daidzin typically involves the glycosylation of daidzein with glucose. The reaction can be represented as follows:

Daidzein + Glucose ⇌ this compound + Water

This is an equilibrium reaction, often requiring specific conditions to favor the formation of this compound[].

Reaction Conditions

The synthesis of this compound typically requires specific catalysts and reaction conditions to achieve acceptable yields. Common methods employ enzymatic glycosylation using glycosyltransferases or chemical glycosylation using protecting group strategies.

Enzymatic Glycosylation: This approach utilizes enzymes like UDP-glucosyltransferases in the presence of uridine diphosphate glucose (UDP-glucose) as a glucose donor. Reaction conditions are typically mild, often conducted in aqueous buffers at physiological pH and temperature.

Chemical Glycosylation: This method involves protecting specific hydroxyl groups on both daidzein and glucose, followed by coupling and deprotection steps. Various Lewis acid catalysts, like boron trifluoride etherate (BF3·OEt2), can be used to promote the glycosidic bond formation. These reactions typically require anhydrous conditions and specific solvents[].

Reaction Steps

Enzymatic Synthesis (Example):

Enzyme Preparation: Obtain or prepare the appropriate UDP-glucosyltransferase.

Reaction Mixture: Combine daidzein, UDP-glucose, and the enzyme in a suitable buffer.

Incubation: Incubate the reaction mixture under optimal conditions for the enzyme.

Purification: Purify the this compound product from the reaction mixture using techniques like chromatography.

Chemical Synthesis (Example, Koenigs-Knorr Glycosylation):

Protection: Protect specific hydroxyl groups on both daidzein and glucose using appropriate protecting groups.

Glycosylation: Couple the protected daidzein and glucose using a Lewis acid catalyst in an anhydrous solvent.

Deprotection: Remove the protecting groups to yield this compound.

Purification: Purify the this compound product using techniques like chromatography[].

Reaction Mechanism

The mechanism of this compound synthesis depends on the method used. Enzymatic glycosylation involves the enzyme-catalyzed transfer of glucose from UDP-glucose to daidzein. Chemical glycosylation, such as the Koenigs-Knorr reaction, involves the activation of a glycosyl halide or other activated sugar derivative, followed by nucleophilic attack by the hydroxyl group of daidzein. Specific mechanisms can be complex and depend on the chosen protecting groups and catalysts. Further research is needed to fully elucidate these pathways and determine optimal conditions[].

Molecular Structure

Bonding Type

Daidzin contains several types of chemical bonds:

Covalent Bonds: The majority of bonds within this compound are covalent bonds, formed by the sharing of electrons between atoms. These include C-C, C-H, C-O, and O-H bonds.

Glycosidic Bond: The linkage between the daidzein and glucose moieties is a specific type of covalent bond called a glycosidic bond. In this compound, it's a β-glycosidic bond.

Aromatic Bonds: Within the aromatic rings of daidzein, delocalized pi electrons form a system of conjugated double bonds, contributing to the stability of the structure.

Geometry

The geometry of this compound is complex due to the multiple ring systems and the flexible glycosidic linkage. The daidzein moiety has a relatively planar structure due to the aromatic rings. The glucose moiety exists in a chair conformation, which is the most stable conformation for six-membered rings. The glycosidic bond introduces rotational freedom, allowing for various orientations of the glucose relative to the daidzein. []

Electron Cloud Distribution

The electron cloud distribution in this compound is uneven due to the presence of oxygen atoms and the aromatic system. Oxygen atoms are more electronegative than carbon and hydrogen, leading to polarization of the C-O and O-H bonds. The aromatic rings in daidzein have a delocalized pi electron cloud, contributing to their stability and reactivity.

Stereochemistry

This compound has several stereocenters, primarily on the glucose moiety. The glucose in this compound is in the D-glucopyranose form, and the glycosidic linkage is typically β. The stereochemistry of the isoflavone backbone (daidzein) itself is relatively simple, without chiral centers in the common form. The presence of stereocenters leads to different stereoisomers, which can have different biological activities. []

Resonance Structure

The aromatic rings in the daidzein moiety of this compound exhibit resonance. The delocalized pi electrons can be represented by multiple resonance structures, indicating that the true electronic structure is a hybrid of these contributing structures. Resonance contributes to the stability of the aromatic rings and influences their reactivity. []

Mechanism of Action

Target of Action

Daidzin, a naturally occurring isoflavone glycoside found in soybeans and other legumes, primarily targets the enzyme aldehyde dehydrogenase 2 (ALDH2)[].

Mode of Action

This compound inhibits ALDH2, which is crucial in the metabolism of alcohol. By inhibiting ALDH2, this compound causes an accumulation of acetaldehyde, a toxic intermediate in alcohol metabolism. This accumulation leads to adverse reactions when alcohol is consumed[].

Result of Action

The accumulation of acetaldehyde due to ALDH2 inhibition by this compound results in a flushing reaction, characterized by symptoms such as facial redness, nausea, and increased heart rate. This reaction serves as a deterrent against alcohol consumption, making this compound a potential treatment for alcoholism[].

Physical Properties

State

Daidzin is a solid at standard temperature and pressure[].

Color and Appearance

This compound appears as pale yellow prisms. It is opaque and has a smooth appearance.

Density

The density of this compound is approximately 254.23 g/mol[].

Melting Point and Boiling Point

The melting point of this compound is between 315 to 323°C (599 to 613°F). It decomposes rather than boiling, so a boiling point is not applicable[].

Solubility

This compound has low water solubility. It is more soluble in organic solvents[].

Chemical Properties

Chemical Reaction Type

Daidzin is a natural isoflavone glycoside. It undergoes hydrolysis to produce its aglycone form, daidzein, which can further be converted into equol by bacteria and endogenous enzymes in the human intestinal tract[].

Reactivity

This compound is relatively stable under normal conditions but can be reactive with glucosidase enzymes, leading to the release of daidzein. It is also reactive with bacteria in the human gut, which convert it into equol.

Redox Property

This compound is neither a strong oxidizing nor reducing agent.

Acidity and Alkalinity

This compound does not exhibit significant acidic or alkaline properties[]. It is a neutral compound.

Stability

This compound is stable under normal storage conditions. However, it can decompose when subjected to high temperatures, leading to the release of daidzein[].

Toxicity

This compound is generally considered non-toxic and is used in traditional medicine and dietary supplements. However, excessive consumption should be avoided, and it should be taken under medical supervision[].

Biochemical Properties

Chemical Structure: Daidzin is a 7-O-glucoside of daidzein, consisting of a daidzein aglycone linked to a glucose moiety. This glycosidic linkage influences its bioavailability and metabolism.

Role in Biochemical Reactions: this compound itself exhibits relatively low biological activity compared to its aglycone, daidzein. It acts primarily as a pro-drug, requiring hydrolysis by intestinal β-glucosidases to release the active daidzein. Daidzein then undergoes further metabolism by gut microbiota into various metabolites, including equol, O-desmethylangolensin, and dihydrodaidzein. These metabolites contribute to the observed biological effects[].

Interactions with Biomolecules: this compound interacts with β-glucosidases in the intestine, facilitating its conversion to daidzein. Daidzein and its metabolites interact with various targets, including:

Estrogen Receptors (ERs): Daidzein acts as a selective estrogen receptor modulator (SERM), binding to both ERα and ERβ with a preference for ERβ. This interaction can exert both estrogenic and anti-estrogenic effects depending on the tissue and estrogen environment.

Tyrosine Kinases: Daidzein can inhibit tyrosine kinase activity, impacting various signaling pathways involved in cell proliferation and differentiation.

DNA Topoisomerase II: Some studies suggest daidzein can inhibit DNA topoisomerase II, affecting DNA replication and potentially contributing to anti-cancer effects.

Other enzymes: Daidzein and its metabolites have been reported to modulate the activity of other enzymes, including cytochrome P450 enzymes, antioxidant enzymes, and enzymes involved in lipid metabolism.

Cellular Effects

Antioxidant effects: Daidzein exhibits antioxidant properties by scavenging free radicals and increasing the activity of antioxidant enzymes.

Anti-inflammatory effects: Daidzein can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Anti-proliferative and pro-apoptotic effects: In some cancer cell lines, daidzein has demonstrated anti-proliferative and pro-apoptotic effects, potentially contributing to its anti-cancer properties.

Effects on bone metabolism: Daidzein can promote osteoblast differentiation and inhibit osteoclast activity, potentially contributing to bone health[].

Cardiovascular effects: Daidzein may improve endothelial function and reduce LDL cholesterol levels.

Molecular Mechanism

The molecular mechanisms underlying the diverse biological effects of this compound/daidzein are complex and often interconnected. The main mechanisms include:

ER-mediated effects: Binding to ERs influences gene expression, impacting various cellular processes, including cell growth, differentiation, and apoptosis.

Modulation of signaling pathways: Daidzein can modulate various signaling pathways, including MAPK, PI3K/Akt, and NF-κB, affecting cell proliferation, inflammation, and apoptosis[].

Antioxidant activity: Direct scavenging of free radicals and modulation of antioxidant enzyme activity contributes to cellular protection against oxidative stress.

Epigenetic modifications: Emerging evidence suggests daidzein can influence DNA methylation and histone modifications, impacting gene expression.

Time Effect

The effects of this compound and its metabolites can vary over time due to several factors:

Metabolism and bioavailability: The conversion of this compound to daidzein and subsequent metabolism to other metabolites influence the time course of its effects. Inter-individual variability in gut microbiota composition can significantly impact the production of active metabolites like equol.

Accumulation and clearance: The pharmacokinetics of daidzein and its metabolites, including absorption, distribution, metabolism, and excretion, influence the duration of their effects.

Adaptive responses: Prolonged exposure to daidzein can lead to adaptive responses in cells, potentially altering its effectiveness over time[].

Related Small Molecules

TT01001,L-histidine,Alda-1,Hypericin,Metacavir,MitoTEMPO (hydrate),(5-Amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone,4-(Isoindolin-2-yl)benzaldehyde,Thiabendazole-d4 (Major),Ulonivirine,Mucidin,D-Histidine,beta-Rubromycin

Scientific Research Applications

Cancer Treatment

Daidzin has shown promise in cancer research, particularly due to its ability to mimic estrogen and modulate various signaling pathways involved in tumor growth.

Mechanisms of Action: this compound inhibits the activity of matrix metalloproteinases, which are crucial for cancer cell migration and invasion. It also interacts with key signaling pathways such as Hedgehog and PI3K/AKT, promoting apoptosis in cancer cells and inhibiting angiogenesis[][].

Breast Cancer Studies: Research indicates that this compound can induce apoptosis in breast cancer cells through the mitochondrial apoptosis signaling pathway. It has demonstrated anti-proliferative effects across multiple prostate cancer cell lines by modulating gene expression related to cell cycle regulation[].

Osteoporosis Management

This compound has been studied for its potential to alleviate osteoporosis, particularly in postmenopausal women.

Bone Health: It promotes osteogenesis by enhancing the formation of H-type blood vessels in bone tissue, which is essential for bone health. Studies have shown that this compound can counteract bone loss induced by ovariectomy in animal models by inhibiting caveolin-1, a protein linked to osteoclastogenesis[][].

Mechanistic Insights: The compound's ability to stimulate angiogenesis and inhibit osteoclast differentiation contributes to its effectiveness in preventing osteoporosis-related fractures[].

Cardiovascular Protection

This compound exhibits cardioprotective properties, making it relevant for cardiovascular disease research.

Anti-inflammatory Effects: In models of myocardial infarction, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. It works by inhibiting NF-kB nuclear translocation, thereby mitigating inflammation and cardiac damage following ischemic events[].

Cholesterol Management: this compound may also contribute to cholesterol-lowering effects, which are beneficial for cardiovascular health. Its role as an antioxidant further supports its protective effects against oxidative stress associated with heart disease.

Neuroprotection

Research on this compound's neuroprotective effects suggests potential applications in neurodegenerative diseases.

Mechanisms of Action: this compound may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, both of which are implicated in conditions like Alzheimer's disease. Its ability to modulate estrogen receptors may also play a role in protecting against neurodegeneration[].

Cognitive Function: Animal studies indicate that this compound could enhance cognitive function and memory retention, particularly in aging populations, by promoting neuronal health and reducing neuroinflammation[].

Diabetes Management

This compound has been explored for its potential benefits in managing diabetes.

Anti-diabetic Properties: It has been shown to improve insulin sensitivity and reduce blood glucose levels. This is partly attributed to its antioxidant effects, which help mitigate oxidative stress associated with diabetes complications[][].

Mechanistic Insights: this compound's modulation of glucose metabolism pathways makes it a candidate for further research into dietary interventions for diabetes management.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound make it relevant for various inflammatory conditions.

Inhibition of Cytokine Production: Studies demonstrate that this compound can significantly reduce the expression of pro-inflammatory cytokines and mediators such as COX-2 and iNOS in macrophage models. This suggests its potential utility in treating inflammatory diseases like arthritis or colitis[][].

Signal Pathway Modulation: By affecting MAPK and NF-kB signaling pathways, this compound helps regulate inflammatory responses at the cellular level, offering a promising avenue for therapeutic development.

Nanotechnology Applications

This compound's low bioavailability has led researchers to explore nanotechnology-based delivery systems.

Enhanced Delivery Systems: Various nanocarriers (e.g., liposomes, polymeric nanoparticles) have been developed to improve the solubility and absorption of this compound. These advancements aim to maximize its therapeutic effects while minimizing side effects[].

Potential Clinical Applications: By employing nanotechnology, researchers hope to create more effective formulations for this compound that can be used in clinical settings for treating conditions like cancer or osteoporosis more effectively than traditional forms.

Women's Health

This compound's phytoestrogenic properties make it particularly relevant for women's health issues.

Menopausal Symptoms Relief: As a natural estrogen mimic, this compound may alleviate symptoms associated with menopause, such as hot flashes and mood swings. Its role in bone health also makes it beneficial for postmenopausal women at risk of osteoporosis[].

Potential Role in Hormonal Balance: Research suggests that this compound may help balance hormone levels during menopause, contributing to overall well-being during this transition period.

  

  

  

  

Properties

IUPAC Name

3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQZWONCHDNPDP-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862180
Record name 7,4′-Dihydroxyisoflavone 7-glucoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Daidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

552-66-9
Record name Daidzin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Daidzin
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Record name Daidzin
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7,4′-Dihydroxyisoflavone 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862180
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Record name DAIDZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2X91A5M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Daidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 - 235 °C
Record name Daidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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